

1-(Dimethoxymethyl)-4-methoxybenzene CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Dimethoxymethyl)-4-methoxybenzene

Cat. No.: B1265740

[Get Quote](#)

Technical Guide: 1-(Dimethoxymethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(Dimethoxymethyl)-4-methoxybenzene** (CAS No. 2186-92-7), a versatile acetal compound. It details the compound's chemical and physical properties, synthesis, and primary applications in organic synthesis, particularly as a protecting group for aldehydes. While direct biological applications are not extensively documented, this guide also explores the known biological activities of structurally related methoxybenzene derivatives to offer insights into potential areas of investigation. The content is structured to serve as a practical resource for researchers in organic chemistry and drug development, featuring detailed experimental protocols and workflow diagrams.

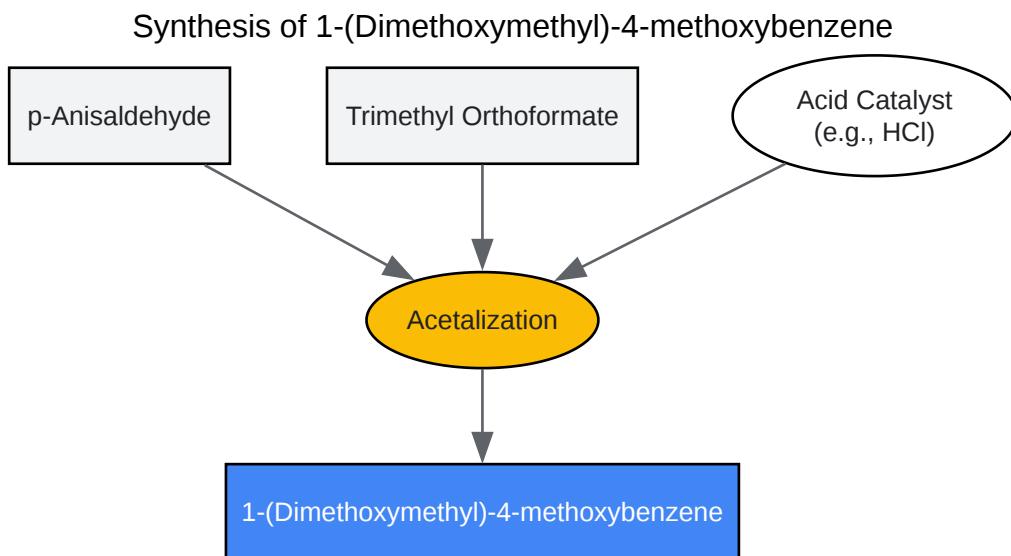
Chemical Identity and Properties

1-(Dimethoxymethyl)-4-methoxybenzene, also known as p-anisaldehyde dimethyl acetal, is an organic compound with the molecular formula C₁₀H₁₄O₃.^{[1][2][3]} It is a clear, colorless to light yellow liquid at room temperature.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	2186-92-7
Molecular Formula	C ₁₀ H ₁₄ O ₃
IUPAC Name	1-(dimethoxymethyl)-4-methoxybenzene[2]
Synonyms	p-Anisaldehyde dimethyl acetal, 4-Methoxybenzaldehyde dimethyl acetal, Anisaldehyde dimethyl acetal[2][4]
InChI Key	NNHYAHOTXLASEA-UHFFFAOYSA-N[1]
Canonical SMILES	COC1=CC=C(C=C1)C(OC)OC[1]

Table 2: Physicochemical Properties

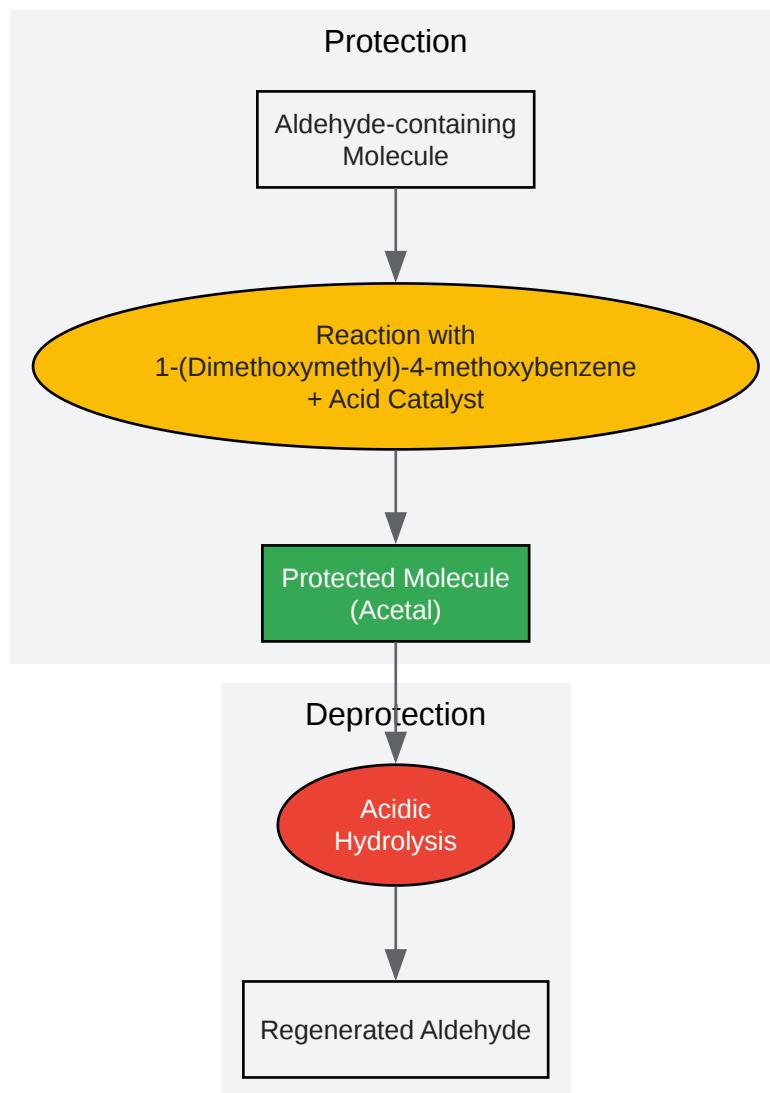

Property	Value
Molecular Weight	182.22 g/mol [1][2][3]
Density	1.07 g/mL at 20 °C[4]
Boiling Point	85-87 °C at 0.1 mm Hg[4]
Flash Point	97 °C[4]
Melting Point	< -20 °C[4]
Solubility	Insoluble in water; soluble in alcohol and common organic solvents[1]
Appearance	Clear colorless to light yellow liquid[1][4]

Synthesis and Mechanism of Action

The primary role of **1-(Dimethoxymethyl)-4-methoxybenzene** in organic synthesis is as a protecting group for the aldehyde functionality. The acetal group is stable under a variety of reaction conditions that would otherwise affect a free aldehyde.

Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

A common method for the synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene** is the acid-catalyzed reaction of p-anisaldehyde with trimethyl orthoformate.[1]


[Click to download full resolution via product page](#)

Caption: Synthesis of **1-(Dimethoxymethyl)-4-methoxybenzene**.

Mechanism as a Protecting Group

The acetal functionality effectively masks the reactive aldehyde group, allowing chemical transformations to be carried out on other parts of the molecule. The aldehyde can be regenerated by cleaving the acetal under acidic conditions.[1]

Protection and Deprotection Cycle

[Click to download full resolution via product page](#)

Caption: Aldehyde protection and deprotection workflow.

Experimental Protocols

Synthesis of 1-(Dimethoxymethyl)-4-methoxybenzene

Objective: To synthesize **1-(Dimethoxymethyl)-4-methoxybenzene** from p-anisaldehyde.

Materials:

- p-Anisaldehyde
- Trimethyl orthoformate
- Anhydrous methanol
- Acid catalyst (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid)
- Anhydrous sodium bicarbonate
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde in anhydrous methanol.
- Add trimethyl orthoformate to the solution.
- Add a catalytic amount of the acid catalyst to the reaction mixture.
- Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the product by vacuum distillation to yield pure **1-(Dimethoxymethyl)-4-methoxybenzene**.

Deprotection of the Acetal

Objective: To regenerate the aldehyde from the acetal-protected molecule.

Materials:

- Acetal-protected compound
- Acetone
- Aqueous acid (e.g., 1M HCl)

Procedure:

- Dissolve the acetal-protected compound in acetone.
- Add the aqueous acid solution to the mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.

Applications in Research and Development

The primary application of **1-(Dimethoxymethyl)-4-methoxybenzene** is in synthetic organic chemistry.^[2] It serves as a crucial building block and protecting group in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[2] Its stability under various reaction conditions makes it a valuable tool for multi-step syntheses.^[2] Additionally, it is used in the fragrance industry due to its aromatic properties.

Biological Activity of Related Compounds

While there is a lack of extensive research on the specific biological activities of **1-(Dimethoxymethyl)-4-methoxybenzene**, studies on structurally similar methoxybenzene derivatives have shown a range of biological effects. These findings suggest potential, yet unexplored, avenues for research into the bioactivity of **1-(Dimethoxymethyl)-4-methoxybenzene** and its derivatives.

Table 3: Biological Activities of Methoxybenzene Derivatives

Compound/Derivative	Biological Activity	Target Organism/Cell Line	Reference
1-(4-methoxybenzylidene)-4-methylthiosemicarbazone	Antibacterial	Salmonella typhi, Salmonella paratyphi A, Salmonella typhimurium	[5][6]
Pyrazoline Derivative with 4-methoxy substitution	Antibacterial	Staphylococcus aureus, Enterococcus faecalis, Escherichia coli	[7]
Methylated and Acetylated Bromophenol Derivatives	Antioxidant, Anticancer	HaCaT keratinocytes, Leukemia K562 cells	[8]
Fatty acid derived 4-methoxybenzylamides	Antimicrobial	Fungal and bacterial strains	[9]

These examples highlight that the methoxybenzene scaffold is present in various biologically active molecules, indicating that derivatives of **1-(Dimethoxymethyl)-4-methoxybenzene** could be of interest for future drug discovery efforts.

Safety and Handling

1-(Dimethoxymethyl)-4-methoxybenzene should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[10] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[4][10] For long-term storage, it is recommended to keep the compound refrigerated.[10]

Conclusion

1-(Dimethoxymethyl)-4-methoxybenzene is a valuable reagent in organic synthesis, primarily utilized for the protection of aldehyde functionalities. Its chemical properties and reactivity are well-characterized, making it a reliable tool for researchers. While its direct biological applications remain largely unexplored, the documented activities of related methoxybenzene derivatives suggest that this compound and its analogues may warrant further investigation in the field of medicinal chemistry and drug development. This guide provides the foundational technical information required for its effective use and for inspiring future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(Dimethoxymethyl)-4-methoxybenzene | 2186-92-7 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. 4-Methoxybenzaldehyde dimethyl acetal, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.nl [fishersci.nl]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(Dimethoxymethyl)-4-methoxybenzene CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265740#1-dimethoxymethyl-4-methoxybenzene-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com